molecular formula C15H12Br2O3 B12819401 Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate

Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate

Cat. No.: B12819401
M. Wt: 400.06 g/mol
InChI Key: GADZBVQESIUGQE-UHFFFAOYSA-N
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Description

Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of two bromophenyl groups attached to a central hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate typically involves the esterification of 2,2-bis(4-bromophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2,2-bis(4-bromophenyl)-2-hydroxyacetic acid: The parent acid of the ester.

    2,2-bis(4-bromophenyl)-2-hydroxyethanol: A reduced form of the compound.

    2,2-bis(4-bromophenyl)-2-hydroxypropanoate: A structurally similar ester with a propanoate moiety.

Uniqueness: Methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of two bromophenyl groups also enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C15H12Br2O3

Molecular Weight

400.06 g/mol

IUPAC Name

methyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate

InChI

InChI=1S/C15H12Br2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3

InChI Key

GADZBVQESIUGQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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